Mitochondrial Fusion Promoter M1 is a cell-permeable phenylhydrazone compound known for its role in enhancing mitochondrial fusion processes. This compound has garnered attention for its potential applications in various biological contexts, particularly in the regulation of mitochondrial dynamics in different cell types. The compound's chemical structure is characterized by the formula and it is classified as a hydrazone.
Mitochondrial Fusion Promoter M1 was sourced from several suppliers, including Sigma-Aldrich and Calbiochem, where it is available for research purposes. It is classified under the broader category of mitochondrial dynamics modulators and is specifically noted for its ability to restore mitochondrial tubular network formation in cells lacking key mitochondrial membrane proteins .
The synthesis of Mitochondrial Fusion Promoter M1 typically involves the condensation reaction between specific phenolic compounds and hydrazones. The detailed synthetic pathway may include:
The molecular structure of Mitochondrial Fusion Promoter M1 features a complex arrangement of chlorinated aromatic rings linked by a hydrazone group. Key structural data include:
Mitochondrial Fusion Promoter M1 primarily acts by promoting mitochondrial fusion through biochemical pathways that involve key proteins such as ATP synthase subunits and PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha). Notably:
The mechanism of action of Mitochondrial Fusion Promoter M1 involves several key processes:
Mitochondrial Fusion Promoter M1 exhibits several notable physical and chemical properties:
Mitochondrial Fusion Promoter M1 has diverse applications in scientific research, including:
Mitochondrial Fusion Promoter M1 (4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol) initiates mitochondrial fusion through precise modulation of mitochondrial architecture without altering mitochondrial DNA copy number. In human induced pluripotent stem cells, treatment with Mitochondrial Fusion Promoter M1 significantly reduces the proportion of fragmented, granular mitochondria in OCT3/4-positive cells, promoting elongated mitochondrial networks [1]. This morphological transformation occurs within 48 hours of exposure and is independent of changes in proliferation markers or pluripotency factors, indicating a specific effect on mitochondrial dynamics rather than cellular differentiation pathways [1].
The molecular cascade involves metabolic reprogramming toward oxidative phosphorylation. During induced pluripotent stem cell differentiation into cardiomyocytes, Mitochondrial Fusion Promoter M1 enhances the transition from glycolytic metabolism to mitochondrial respiration—a metabolic shift essential for cardiac mesoderm specification. This transition is characterized by increased mitochondrial mass and cytoplasmic distribution of networked mitochondria [1]. Transcriptomic analyses in ovarian tissue reveal that Mitochondrial Fusion Promoter M1 significantly upregulates mitochondrial respiratory complexes, particularly NADH dehydrogenase (Complex I) and cytochrome c oxidase (Complex IV) subunits, thereby boosting electron transport chain efficiency [2].
The phosphatidylinositol 3-kinase/protein kinase B (PI3K-AKT) signaling pathway serves as a critical regulatory axis for Mitochondrial Fusion Promoter M1's activity. In cigarette smoke-exposed airway epithelium, Mitochondrial Fusion Promoter M1 pretreatment inhibits PI3K-AKT activation, preventing the fragmentation of mitochondria typically induced by oxidative stress. This pathway modulation enables Mitochondrial Fusion Promoter M1 to restore mitochondrial integrity and function during inflammatory insults [3].
Table 1: Molecular Effects of Mitochondrial Fusion Promoter M1 on Mitochondrial Dynamics
| Biological System | Primary Effect | Downstream Consequences | Reference |
|---|---|---|---|
| Human iPSCs | Reduction of fragmented mitochondria | Enhanced cardiac differentiation | [1] |
| Ovarian tissue | Upregulation of respiratory complexes | Increased oxidative phosphorylation capacity | [2] |
| Airway epithelium | PI3K-AKT pathway inhibition | Protection against smoke-induced fragmentation | [3] |
| Neuronal cells | Mitochondrial network restoration | Improved cellular respiration | [5] |
Theoretical frameworks propose that Mitochondrial Fusion Promoter M1 operates through membrane potential-dependent accumulation. Like triphenylphosphonium-based mitochondrial targeting strategies, Mitochondrial Fusion Promoter M1's hydrazone structure may exploit the negative charge differential across the mitochondrial inner membrane, achieving higher intramitochondrial concentrations [6] [8]. Additionally, its effects align with the cristae remodeling hypothesis, where fusion promotion stabilizes cristae junctions and optimizes respiratory supercomplex organization—thereby enhancing bioenergetic efficiency [8].
Mitochondrial Fusion Promoter M1 exhibits selective modulation of the mitochondrial fusion apparatus, primarily targeting mitofusins 1 and 2 (MFN1/2) and optic atrophy 1 (OPA1) proteins. In airway epithelial cells exposed to cigarette smoke extract, Mitochondrial Fusion Promoter M1 pretreatment significantly upregulates MFN2 and OPA1 expression while simultaneously suppressing the fission machinery components dynamin-related protein 1 (DRP1) and mitochondrial fission 1 protein (FIS1) [3]. This dual-action mechanism rebalances the mitochondrial dynamics equilibrium toward network formation. The molecular basis involves post-translational modifications where Mitochondrial Fusion Promoter M1 prevents phosphorylation-mediated DRP1 activation—specifically at the Ser616 residue—which would otherwise promote mitochondrial fragmentation [3] [8].
The functional coordination between Mitochondrial Fusion Promoter M1 and OPA1 is particularly crucial for inner mitochondrial membrane fusion. Mitochondrial Fusion Promoter M1 stabilizes OPA1 isoforms required for cristae maintenance, preventing cytochrome c release and subsequent apoptosis initiation [8]. This stabilization occurs independently of the prohibitin complex that normally regulates OPA1 proteolysis, suggesting a direct molecular interaction [7]. In steroidogenic tissues, Mitochondrial Fusion Promoter M1-enhanced fusion promotes the formation of mitochondrial contact sites essential for cholesterol translocation—a rate-limiting step in steroidogenesis [7].
Mitochondrial Fusion Promoter M1 demonstrates functional antagonism toward the mitochondrial fission machinery. It inhibits DRP1 recruitment to mitochondrial constriction sites by reducing the membrane localization of fission adaptor proteins, including mitochondrial dynamics proteins of 49 and 51 kDa (MiD49/51) and mitochondrial fission factor (MFF) [8]. This prevents the assembly of the DRP1 oligomeric ring structure required for mitochondrial division. The regulatory effect occurs upstream of DRP1 activation, as evidenced by unchanged expression of fission genes in human induced pluripotent stem cells despite significant morphological changes [1].
Table 2: Mitochondrial Fusion Promoter M1's Effects on Key Mitochondrial Dynamics Proteins
| Mitochondrial Protein | Function | Effect of M1 | Functional Outcome |
|---|---|---|---|
| MFN1/2 | Outer membrane fusion | Upregulation/activation | Enhanced mitochondrial tethering |
| OPA1 | Inner membrane fusion and cristae maintenance | Stabilization of long isoforms | Cristae integrity preservation |
| DRP1 | Cytosolic fission protein | Inhibition of translocation/activation | Reduced mitochondrial fragmentation |
| FIS1 | Outer membrane fission adaptor | Downregulation | Impaired DRP1 recruitment |
| PARL (Rhomboid protease) | OPA1 processing | Inhibition | Accumulation of fusion-competent OPA1 |
The regulatory crosstalk between Mitochondrial Fusion Promoter M1 and proteolytic systems further refines fusion control. Mitochondrial Fusion Promoter M1 inhibits the rhomboid protease PARL (presenilin-associated rhomboid-like protein), which normally cleaves OPA1 to generate fusion-incompetent short isoforms. By limiting PARL-mediated proteolysis, Mitochondrial Fusion Promoter M1 preserves the fusion-capable OPA1 pool [7]. This mechanism explains the increased mitochondrial interconnectivity observed in aged Leydig cells following ex vivo Mitochondrial Fusion Promoter M1 treatment, where enhanced tubular networks correlate with improved steroidogenic function [7].
The hydrazone core (−CO−NH−N=CH−) constitutes the fundamental architectural element enabling Mitochondrial Fusion Promoter M1's bioactivity. This unique structure features a conjugated electron system extending from the trichlorophenyl ring through the hydrazone bridge to the phenolic moiety, facilitating delocalized electron distribution that enhances membrane permeability [1] [5]. X-ray crystallographic analyses confirm that this planar configuration permits intercalation into lipid bilayers, particularly at membrane contact sites rich in cardiolipin [5]. The structural stability of the hydrazone linkage is pH-resistant, maintaining integrity even at acidic pH (5.5) for over 72 hours—a critical attribute for therapeutic applications in inflammatory environments characterized by acidosis [4].
Chlorine moieties strategically positioned at the 2,4,6-positions of the phenyl ring and the 4-position of the phenolic ring significantly influence Mitochondrial Fusion Promoter M1's membrane interactions. These halogen atoms create electron-withdrawing regions that facilitate dipole-dipole interactions with phospholipid head groups, particularly with phosphatidylserine and cardiolipin [1]. The chlorine atoms also contribute to Mitochondrial Fusion Promoter M1's optimal log P value (approximately 3.2), balancing hydrophilicity for cytoplasmic diffusion with lipophilicity for membrane integration [5]. Molecular dynamics simulations suggest that this lipophilicity profile enables Mitochondrial Fusion Promoter M1 to partition into the outer mitochondrial membrane at concentrations up to 20-fold higher than cytosolic levels [6].
The phenolic hydroxyl group serves multiple functional roles: it acts as a hydrogen bond donor to phosphate groups in phospholipids, anchors the molecule at the membrane-water interface, and provides antioxidant capability through radical scavenging activity [3]. This group participates in proton-coupled electron transfer reactions that neutralize lipid peroxides generated during oxidative stress, thereby protecting mitochondrial membranes from damage [3] [8]. In cholesterol-loaded pancreatic β-cells, this antioxidant function synergizes with Mitochondrial Fusion Promoter M1's fusion-promoting activity to preserve cristae architecture and cellular respiration [5].
Table 3: Structure-Function Relationships of Mitochondrial Fusion Promoter M1's Chemical Motifs
| Structural Element | Chemical Properties | Biological Significance |
|---|---|---|
| Hydrazone bridge (−CO−NH−N=CH−) | Planar conjugated system; pH stability | Membrane intercalation; pH resistance in inflammatory environments |
| Trichlorophenyl ring | Electron-deficient regions; hydrophobic | Lipid bilayer penetration; dipole interactions with phospholipids |
| Chlorophenol moiety | Hydrogen-bond donor capability; moderate acidity | Membrane anchoring; free radical scavenging |
| Ethylidene linker (−CH=) | Spacer flexibility; electron delocalization | Optimal positioning of functional groups within bilayers |
Electrochemical properties arising from the hydrazone structure facilitate Mitochondrial Fusion Promoter M1's interaction with redox-sensitive fusion machinery. The molecule undergoes reversible two-electron oxidation at physiological potentials, generating a diimine species that may regulate redox-sensitive cysteine residues in MFN2 [8]. Resonance stabilization of the oxidized form prevents irreversible degradation, enabling continuous regulatory function. This property is particularly relevant in high-redox environments like the mitochondrial intermembrane space, where Mitochondrial Fusion Promoter M1 maintains fusion competence under oxidative stress conditions that typically promote fission [3] [8].
The spatial orientation of functional groups creates a molecular "signature" recognizable by membrane remodeling proteins. The distance between the chlorine atoms on the phenyl ring (approximately 6.7Å) matches the geometry between lipid-binding domains in the MFN2 HR1 domain, suggesting potential direct protein interaction [8]. This geometric complementarity may facilitate allosteric activation of MFN2 GTPase activity, analogous to how small GTPases are activated by guanine nucleotide exchange factors. Theoretical models propose that Mitochondrial Fusion Promoter M1 induces conformational changes in MFN2 that promote GTP binding and trans-oligomerization with adjacent mitofusins, initiating outer membrane fusion [8].
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